molecular formula C7H14ClNO3 B1445704 4-Ethylmorpholine-3-carboxylic acid hydrochloride CAS No. 1427378-51-5

4-Ethylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1445704
CAS No.: 1427378-51-5
M. Wt: 195.64 g/mol
InChI Key: URUABYORTPRMBI-UHFFFAOYSA-N
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Description

4-Ethylmorpholine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biocatalyst Inhibition and Microbial Robustness

Carboxylic acids, including 4-Ethylmorpholine-3-carboxylic acid hydrochloride, play a crucial role in microbial inhibition and fermentation processes. They are fermentatively produced by engineered microbes like Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids inhibit microbial growth, a factor that is significant in the production of biorenewable chemicals. Understanding these inhibition mechanisms aids in engineering robust strains for improved industrial performance, suggesting a potential area of application for this compound in enhancing microbial tolerance to bioproduction stressors (Jarboe et al., 2013).

Analytical Chemistry and Biomarker Research

In the analytical chemistry domain, compounds like this compound are pivotal for the development of methods to detect and quantify biomarkers in human health research. For instance, the measurement of carcinogen metabolites in human urine can provide insights into tobacco exposure and cancer risk, highlighting the utility of chemical derivatives in biomarker research and public health studies (Hecht, 2002).

Environmental Toxicology

Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) emphasizes the environmental impact of chemical compounds, including potential toxicity and mutagenicity. Such studies underline the importance of understanding the environmental behavior of similar compounds, including this compound, for assessing occupational risks and ecological effects (Zuanazzi et al., 2020).

Pharmaceutical and Biotechnological Applications

The synthesis and biological evaluation of cinnamic acid derivatives have shown significant anticancer potentials. Given the chemical flexibility of this compound, it can serve as a precursor or intermediate in synthesizing various biologically active compounds, indicating its relevance in drug development and pharmacological research (De et al., 2011).

Liquid-Liquid Extraction Technologies

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technology is critical for the production of bio-based plastics. The research into solvent developments for LLX highlights the industrial application of compounds like this compound in the purification and production processes of bio-based chemicals (Sprakel & Schuur, 2019).

Properties

IUPAC Name

4-ethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUABYORTPRMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-51-5
Record name 4-ethylmorpholine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.